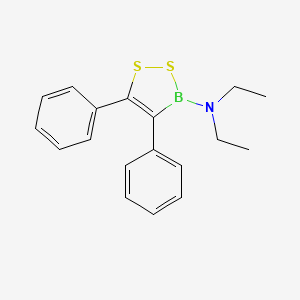
N,N-Diethyl-4,5-diphenyl-3H-1,2,3-dithiaborol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-4,5-diphenyl-3H-1,2,3-dithiaborol-3-amine is a complex organic compound that features a unique structure incorporating both boron and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-4,5-diphenyl-3H-1,2,3-dithiaborol-3-amine typically involves the reaction of diethylamine with a precursor containing the 4,5-diphenyl-3H-1,2,3-dithiaborol-3-amine framework. The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-4,5-diphenyl-3H-1,2,3-dithiaborol-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce thiols.
Scientific Research Applications
N,N-Diethyl-4,5-diphenyl-3H-1,2,3-dithiaborol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it a candidate for drug development.
Mechanism of Action
The mechanism by which N,N-Diethyl-4,5-diphenyl-3H-1,2,3-dithiaborol-3-amine exerts its effects involves the interaction of its amine and dithiaborol groups with molecular targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-4,5-diphenyl-3H-1,2,3-dithiaborol-3-amine
- N,N-Diethyl-3,5-diphenyl-1H-pyrazole-4-amine
Uniqueness
N,N-Diethyl-4,5-diphenyl-3H-1,2,3-dithiaborol-3-amine is unique due to its incorporation of both boron and sulfur atoms, which imparts distinct chemical properties. This makes it particularly useful in applications requiring specific electronic or structural characteristics .
Properties
CAS No. |
89337-94-0 |
|---|---|
Molecular Formula |
C18H20BNS2 |
Molecular Weight |
325.3 g/mol |
IUPAC Name |
N,N-diethyl-4,5-diphenyldithiaborol-3-amine |
InChI |
InChI=1S/C18H20BNS2/c1-3-20(4-2)19-17(15-11-7-5-8-12-15)18(21-22-19)16-13-9-6-10-14-16/h5-14H,3-4H2,1-2H3 |
InChI Key |
MBJNSCQUAFTWHT-UHFFFAOYSA-N |
Canonical SMILES |
B1(C(=C(SS1)C2=CC=CC=C2)C3=CC=CC=C3)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-{6-[4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl]pyrimidin-2(1H)-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14390402.png)
![1-[2-(1-Ethoxyethoxy)ethyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B14390425.png)

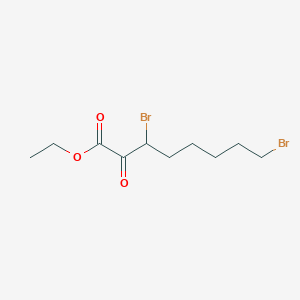
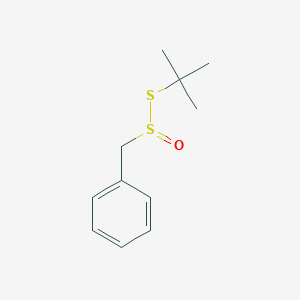
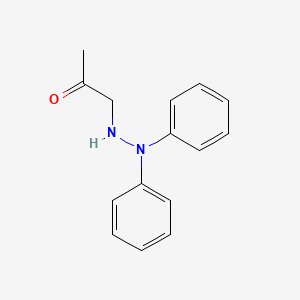
![Diphenyl(sulfanylidene)[(triphenylgermyl)sulfanyl]-lambda~5~-arsane](/img/structure/B14390445.png)


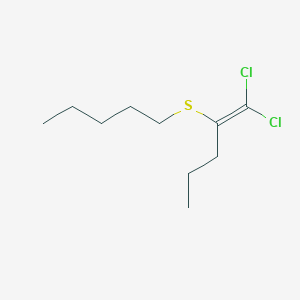
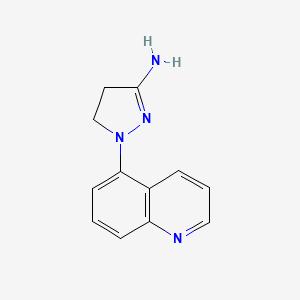
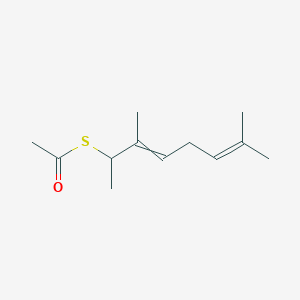

![5,6-Dihydro-1lambda~6~-cyclopenta[d][1,2]thiazole-1,1,3(2H,4H)-trione](/img/structure/B14390489.png)
